molecular formula C14H20N4 B1368701 2-Ethyl-5(6)-methylpyrazine CAS No. 36731-41-6

2-Ethyl-5(6)-methylpyrazine

Cat. No. B1368701
CAS RN: 36731-41-6
M. Wt: 244.34 g/mol
InChI Key: MHVIQJDXHDKUAM-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Alkylpyrazines like 2,3-dimethylpyrazine and 2,6-dimethylpyrazine are responsible for the nutty smells of roasted peanuts and baked bread .


Synthesis Analysis

Pyrazines can be synthesized through several methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of pyrazines is characterized by a six-membered ring with two nitrogen atoms at opposite positions. The exact structure of “2-Ethyl-5(6)-methylpyrazine” would depend on the positions of the ethyl and methyl groups .


Chemical Reactions Analysis

One study found that the catalytic oxidation rate of 2-ethyl-5,6,7,8-tetrahydro-9,10-anthrahydroquinone (ETHAHQ) using oxygen in a stirred reactor was studied .


Physical And Chemical Properties Analysis

Pyrazines are generally small, volatile molecules. They are fairly soluble in water and lipophilic . The exact physical and chemical properties of “2-Ethyl-5(6)-methylpyrazine” would depend on the positions of the ethyl and methyl groups.

Scientific Research Applications

1. Role in Pronghorn Secretions

2-Ethyl-3-methylpyrazine has been identified as a major component in the subauricular and median gland secretions from rutting, male pronghorns, Antilocapra americana. This study highlights its biological significance in the animal kingdom (Wood, 2011).

2. Synthesis from Cyclocondensation

Research on the synthesis of 2-methylpyrazine through the catalytic reaction of ethylene diamine and propylene glycol is significant. This process, involving alumina supported copper catalysts, emphasizes the chemical versatility of pyrazine derivatives (Jing et al., 2008).

3. Antibacterial Activity of Derivatives

The synthesis and assessment of 5-methylpyrazine-2-carbohydrazide derivatives for in-vitro antibacterial activity against various strains demonstrate the potential pharmaceutical applications of pyrazine derivatives (Makhija, 2009).

4. Alarm and Electroantennogram Activities

2-Ethyl-3,6-dimethylpyrazine (EDMP), related to 2-Ethyl-5(6)-methylpyrazine, has been studied for its alarm pheromone component in red imported fire ants. This research is crucial for understanding insect communication and behavior (Li et al., 2018).

5. Crystal Structure Analysis

Studies on the crystal structure of related pyrazine derivatives, like 1-cyclopropyl-2-ethyl-5-fluoro-6- (4-methylpiperazin-1-yl)-1H-benzimidazole, contribute to a deeper understanding of molecular conformations and interactions, which is vital in drug design and materials science (Ozbey et al., 2001).

6. Mechanistic Study in Catalysis

The mechanistic study of the cyclization of ethylenediamine (ED) and propyleneglycol (PG) to 2-methylpyrazine, involving TPD-TPR-MS techniques, provides insights into complex chemical reactions and catalysis (Forni & Pollesel, 1991).

7. Stable Isotope Dilution Assays

The synthesis of deuterium-labeled alkylpyrazines for use in stable isotope dilution assays (SIDA) highlights the application of pyrazine derivatives in accurate and precise quantitation of aroma components in complex food matrices (Fang & Cadwallader, 2013).

8. Photochemical Reactions

Research on the photochemical dimerization of pyrazine derivatives in the solid state but not in solution contributes to the field of photochemistry and material science, providing insights into molecular interactions and reactivity under different conditions (Kaftory, 1984).

Safety And Hazards

The safety and hazards of pyrazines can vary depending on their specific structure. One study on a similar compound, 2-ethyl-3, (5 or 6)-dimethylpyrazine, found that it was irritating to the skin, eyes, and the upper respiratory tract .

Future Directions

Future research on pyrazines and similar compounds could focus on improving the synthesis methods, understanding their mechanisms of action, and assessing their safety and potential applications .

properties

IUPAC Name

2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVIQJDXHDKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5(6)-methylpyrazine

CAS RN

36731-41-6
Record name 2-ethyl-5(or6)-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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